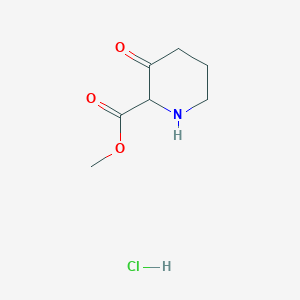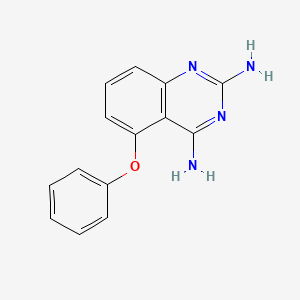
5-Phenoxyquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenoxyquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. This compound is characterized by a quinazoline core structure with phenoxy and diamine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often utilize metal-catalyzed reactions to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently employed to introduce various substituents onto the quinazoline core .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenoxyquinazoline-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 2 and 4 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Applications De Recherche Scientifique
5-Phenoxyquinazoline-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-Phenoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Phenoxyquinazoline-2,4-diamine include:
- 5-methyl-6-phenylquinazoline-2,4-diamine
- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine
- 2-phenylquinazolin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenoxy and diamine substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
123241-96-3 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-phenoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18) |
Clé InChI |
GRCSWAWBGLWGRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


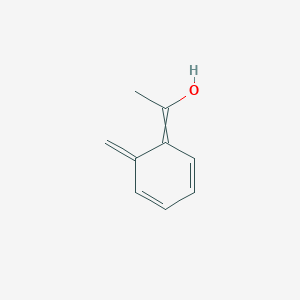
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
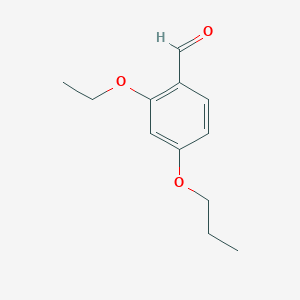
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
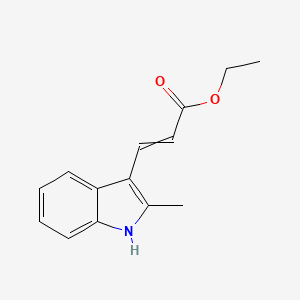

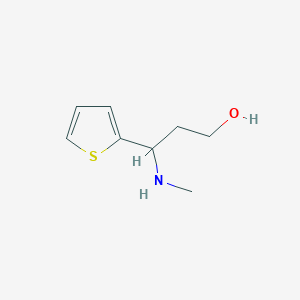

![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
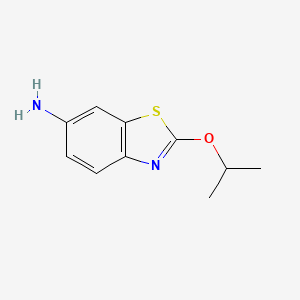
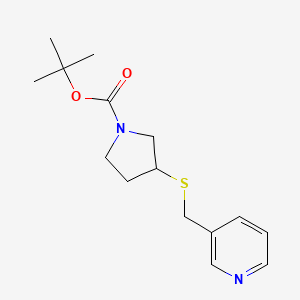

![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
